molecular formula C24H14Cl2N2OS B458285 N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE

N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE

Cat. No.: B458285
M. Wt: 449.3g/mol
InChI Key: KUQLGIUXWZWAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with a cyano group and a dichlorophenyl group, along with a biphenyl carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes.

    Biphenyl Carboxamides: Compounds with similar biphenyl carboxamide structures.

Uniqueness

N-[3-CYANO-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-4-BIPHENYLCARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its dichlorophenyl and cyano substituents, along with the thiophene and biphenyl moieties, make it a versatile compound with diverse applications.

Properties

Molecular Formula

C24H14Cl2N2OS

Molecular Weight

449.3g/mol

IUPAC Name

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-4-phenylbenzamide

InChI

InChI=1S/C24H14Cl2N2OS/c25-18-10-11-19(22(26)12-18)21-14-30-24(20(21)13-27)28-23(29)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-12,14H,(H,28,29)

InChI Key

KUQLGIUXWZWAMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C(=CS3)C4=C(C=C(C=C4)Cl)Cl)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C(=CS3)C4=C(C=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

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